4-bromo-1H-imidazole-5-sulfonamide

Cross-coupling chemistry Medicinal chemistry synthetic methodology Structure-Activity Relationship (SAR)

Fragment-based lead discovery demands compact, dual-reactive scaffolds. 4-Bromo-1H-imidazole-5-sulfonamide resolves this with an aryl bromide for Suzuki coupling and a primary sulfonamide zinc-binding group, enabling rapid diversification into carbonic anhydrase, MMP, and HDAC inhibitor libraries from a single intermediate. • Orthogonal reactivity: Br for Pd cross-coupling, sulfonamide for ZBG or derivatization. • Fragment-like: MW 226, logP 0, TPSA 97.2 Ų. • Consistent purity and global stock.

Molecular Formula C3H4BrN3O2S
Molecular Weight 226.05
CAS No. 34238-24-9
Cat. No. B2489232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-imidazole-5-sulfonamide
CAS34238-24-9
Molecular FormulaC3H4BrN3O2S
Molecular Weight226.05
Structural Identifiers
SMILESC1=NC(=C(N1)S(=O)(=O)N)Br
InChIInChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9)
InChIKeyJEWKAPADNQTXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-imidazole-5-sulfonamide: Dual-Handle Heterocyclic Building Block


4-Bromo-1H-imidazole-5-sulfonamide (CAS 34238-24-9) is a small, heteroaromatic sulfonamide characterized by a bromine atom at the 4-position and a primary sulfonamide group at the 5-position of the imidazole ring. This specific substitution pattern provides two orthogonal reactive centers, establishing the compound as a strategic intermediate for diversification in medicinal chemistry programs rather than a terminal bioactive entity [1]. Its physicochemical profile, including a computed XLogP3 of 0 and a topological polar surface area of 97.2 Ų, positions it as a compact, polar scaffold suitable for fragment-based drug discovery and for modulating the physicochemical properties of lead candidates [1].

Why 4-Bromo-1H-imidazole-5-sulfonamide Cannot Be Interchanged with Other Halogenated Analogs


Substituting the 4-bromo substituent with other halogens or hydrogen is not a trivial replacement; it fundamentally alters the compound's synthetic utility and resulting molecular properties. The reactivity order in palladium-catalyzed cross-coupling reactions, which is crucial for using this scaffold to build chemical libraries, is well-established as Ar-I > Ar-Br >> Ar-Cl >> Ar-F [1]. This means a 4-chloro or 4-fluoro analog would exhibit significantly lower, often negligible, reactivity under standard coupling conditions, limiting its use as a building block. Furthermore, the specific halogen dictates the lipophilicity and electronic character of the derived molecules, with bromine providing a distinct balance of steric bulk and electron-withdrawing capacity that directly influences target binding. These irreversible differences in reactivity and physicochemical outcomes prevent generic substitution without compromising synthetic efficiency and the biological profile of the final product [1].

Quantitative Differentiation Evidence vs. Closest Analogs


Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride

The 4-bromo substituent on the imidazole ring is the key driver for its utility in Suzuki-Miyaura cross-coupling reactions, a standard method for derivatizing this scaffold. The general reactivity scale indicates that bromoarenes like this compound undergo oxidative addition to palladium(0) catalysts far more readily than their chloro counterparts, which are often completely unreactive without specialized, expensive ligands [1]. A direct, quantitative comparison from a study on an analogous system shows that Suzuki coupling of 4-bromoimidazoles proceeds with high selectivity and yields, while identical conditions applied to 4-chloroimidazoles result in little to no conversion [1]. This places 4-bromo-1H-imidazole-5-sulfonamide in a uniquely productive reactivity window for sequential or orthogonal derivatization strategies.

Cross-coupling chemistry Medicinal chemistry synthetic methodology Structure-Activity Relationship (SAR)

Lipophilicity Modulation: LogP Comparison with 4-Chloro Analog

Controlling lipophilicity is a central challenge in medicinal chemistry to avoid promiscuous binding and high metabolic clearance. The computed partition coefficient (XLogP3) for 4-bromo-1H-imidazole-5-sulfonamide is 0, indicating a favorable, balanced hydrophilicity for an early-stage fragment [1]. In contrast, substituting the bromine with chlorine is known to reduce lipophilicity in a manner inconsistent with simple additivity models in many heteroaromatic systems, and the computed logP for the 4-chloro analog is predicted to be approximately -0.2, a difference that can significantly impact cellular permeability.

Physicochemical property optimization Drug-likeness ADME prediction

Topological Polar Surface Area and Bioavailability Prediction

The topological polar surface area (TPSA) is a strong, physiologically relevant descriptor for predicting intestinal absorption and blood-brain barrier penetration. 4-Bromo-1H-imidazole-5-sulfonamide has a computed TPSA of 97.2 Ų [1]. This value falls well within the generally accepted threshold of <140 Ų for acceptable oral absorption. By comparison, closely related analogs like 4-nitro-1H-imidazole-5-sulfonamide exhibit a significantly higher TPSA (predicted ~120 Ų) due to the presence of the polar nitro group, which can negatively impact membrane permeability and increase the risk of toxicity through bioreduction mechanisms.

Oral bioavailability prediction Medicinal chemistry design Physicochemical property analysis

Regiochemical Distinction from the 2-Bromo Isomer: Impact on Biochemical Target Recognition

The position of the bromine substituent on the imidazole ring is critical for biological activity. This compound is the 4-bromo-5-sulfonamide isomer, placing the metal-coordinating sulfonamide group adjacent to the sterically demanding bromine atom. In contrast, the less studied 2-bromo-1H-imidazole-5-sulfonamide isomer orients the bromine atom toward the imidazole N3 nitrogen. This regiochemical difference dramatically alters the vector of the C-Br bond necessary for target engagement and creates a different steric and electronic environment around the sulfonamide zinc-binding group (ZBG), a key pharmacophore for inhibiting metalloenzymes like carbonic anhydrases [1]. The 4-bromo isomer's specific geometry is therefore non-interchangeable with the 2-bromo isomer for structure-based drug design targeting metalloproteins.

Kinase inhibitor design Carbonic anhydrase inhibition Molecular recognition

Optimal Scientific and Industrial Application Scenarios


Fragment-Based Lead Generation for Metalloenzyme Targets

With a molecular weight of 226.05 Da and a logP of 0, 4-bromo-1H-imidazole-5-sulfonamide is a textbook fragment-like molecule [1]. Its primary sulfonamide group acts as a well-established zinc-binding group (ZBG), making it an ideal core for developing fragment-based inhibitors of zinc-dependent metalloenzymes such as carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). The adjacent bromine handle allows for immediate fragment growth using structure-guided Suzuki coupling to access adjacent pockets, a key advantage over non-halogenated or less reactive chloro fragments.

Privileged Scaffold for Parallel Library Synthesis

This compound serves as a central, privileged core for generating diverse compound libraries. The aryl bromide functionality provides a universal, highly reactive handle for parallel Suzuki-Miyaura or Buchwald-Hartwig amination reactions [1]. This allows a single batch of 4-bromo-1H-imidazole-5-sulfonamide to be diversified into hundreds of unique 4-aryl- or 4-amino-imidazole-5-sulfonamide analogs in a single step, a key synthetic efficiency metric that is not feasible with the unsubstituted or 4-chloro analogs requiring harsher conditions.

Synthesis of Bifunctional Chemical Probes and PROTAC Linkers

The dual orthogonal functional groups (sulfonamide and aryl bromide) make this compound a versatile module for constructing heterobifunctional molecules. The sulfonamide can be readily transformed into a sulfonamide-linked ligand for a protein of interest using its corresponding sulfonyl chloride intermediate [1], while the bromide handle can later be used to attach an E3 ligase recruiting element via cross-coupling. The stability of the aryl bromide during sulfonamide derivatization is a critical feature not guaranteed with more reactive functional groups.

Physicochemical Property Probe in Lead Optimization

For lead optimization campaigns, this compound can be used to precisely probe the effect of introducing a sulfonamide moiety with a specific electronic and steric environment. Its computed TPSA of 97.2 Ų and 1 rotatable bond (excluding the sulfonamide) provide a rigid, well-defined vector for growing into potency while maintaining drug-like properties [1]. Replacing it with an acyclic or less rigid sulfonamide analog would confound SAR studies by introducing additional conformational flexibility.

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